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Introduction
NCD38 is a novel small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme

that plays a crucial role in regulating gene expression through histone demethylation.[1] In

various hematological malignancies, such as acute myeloid leukemia (AML) and

myelodysplastic syndromes (MDS), LSD1 is often overexpressed and contributes to the

maintenance of a leukemic state by repressing differentiation-associated genes.[1][2] NCD38
has demonstrated potent anti-leukemic effects by inducing myeloid differentiation and

activating super-enhancers that drive the expression of key hematopoietic regulators.[1][2]

This document provides detailed application notes and protocols for performing Chromatin

Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide effects of

NCD38 treatment on histone modifications and transcription factor binding. Understanding

these epigenetic and transcriptional changes is critical for elucidating the mechanism of action

of NCD38 and for the development of targeted therapies.

Mechanism of Action of NCD38
NCD38 functions by inhibiting the demethylase activity of LSD1. A primary mechanism of

NCD38's anti-leukemic activity is the disruption of the interaction between LSD1 and the

transcriptional repressor Growth Factor Independence 1 (GFI1) and its homolog GFI1B.[1][3]

This disruption leads to the reactivation of previously silenced GFI1 target genes, many of
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which are involved in myeloid differentiation. The subsequent increase in the expression of

transcription factors such as PU.1 and C/EBPα further drives the differentiation process.[1][4]

A key consequence of NCD38 treatment is the activation of super-enhancers, which are large

clusters of enhancers that drive the expression of genes essential for cell identity. In

erythroleukemia cells, NCD38 treatment has been shown to activate the super-enhancer of the

ERG gene, a critical regulator of hematopoiesis.[1] This activation is associated with an

increase in histone H3 lysine 27 acetylation (H3K27ac), a mark of active enhancers.

Quantitative ChIP-seq Data Summary
The following tables summarize quantitative data from ChIP-seq experiments performed on

leukemia cell lines treated with LSD1 inhibitors, including NCD38 and other similar compounds.

These data illustrate the significant changes in histone modifications and transcription factor

binding landscapes induced by LSD1 inhibition.

Table 1: Changes in Histone H3K27 Acetylation (H3K27ac) Peaks upon LSD1 Inhibitor

Treatment

Cell Line Treatment
Change in
H3K27ac
Peaks

Number of
Regions

Reference

RKO NCD38 >3-fold increase 458 N/A

T.Tn
NCL1 (LSD1

inhibitor)

Upregulated

Peaks
468 N/A

T.Tn
NCL1 (LSD1

inhibitor)

Downregulated

Peaks
532 N/A

TE2
NCL1 (LSD1

inhibitor)

Upregulated

Peaks
814 N/A

TE2
NCL1 (LSD1

inhibitor)

Downregulated

Peaks
612 N/A

Table 2: GFI1 and LSD1 ChIP-seq Peak Counts in THP1 AML Cells Treated with an LSD1

Inhibitor (OG86)
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Target Protein
DMSO (Control)
Peak Count

OG86 Treated Peak
Count

Reference

GFI1 5,924 536 [4]

LSD1 18,937 3,102 [4]

Note: The decrease in peak counts for GFI1 and LSD1 upon treatment with an LSD1 inhibitor

suggests a displacement of these proteins from their chromatin binding sites.

Signaling Pathways and Experimental Workflow
Diagrams
To visually represent the molecular mechanisms and experimental procedures, the following

diagrams have been generated using Graphviz (DOT language).
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Caption: NCD38 signaling pathway.
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Caption: ChIP-seq experimental workflow.
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Experimental Protocols
Cell Culture and NCD38 Treatment

Cell Lines: Human erythroleukemia (HEL) and acute myeloid leukemia (SKNO-1) cell lines

are suitable models for studying the effects of NCD38.

Culture Conditions:

HEL cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin.

SKNO-1 cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-

streptomycin, and 10 ng/mL GM-CSF. Maintain cell density between 0.2 x 10^6 and 2.0 x

10^6 cells/mL.

NCD38 Treatment:

Prepare a stock solution of NCD38 in DMSO.

Treat cells with the desired concentration of NCD38 (e.g., 1 µM for HEL cells) or an

equivalent volume of DMSO as a vehicle control.

Incubate the cells for the desired duration (e.g., 24 to 48 hours).

Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures and should be optimized for your

specific cell line and antibodies.

Cross-linking:

To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate

for 10 minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M

and incubate for 5 minutes at room temperature.

Wash the cells twice with ice-cold PBS.
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Cell Lysis and Chromatin Shearing:

Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA,

1% SDS, and protease inhibitors) and incubate on ice for 10 minutes.

Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal

sonication conditions should be determined empirically.

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.

Immunoprecipitation:

Dilute the chromatin with ChIP dilution buffer.

Pre-clear the chromatin with protein A/G magnetic beads.

Incubate the pre-cleared chromatin overnight at 4°C with rotation with specific antibodies

against your target of interest (e.g., H3K27ac, GFI1, PU.1) or a control IgG.

Add protein A/G magnetic beads to capture the antibody-chromatin complexes and

incubate for 2-4 hours at 4°C.

Washing and Elution:

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash

buffer, and TE buffer to remove non-specific binding.

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M

NaHCO3).

Reverse Cross-linking and DNA Purification:

Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several

hours to overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.
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Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or

a DNA purification kit.

Library Preparation and Sequencing
Quantify the purified ChIP DNA.

Prepare sequencing libraries using a commercial kit compatible with your sequencing

platform (e.g., Illumina).

Perform next-generation sequencing to generate single-end or paired-end reads.

Data Analysis
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

Alignment: Align the reads to the appropriate reference genome (e.g., hg38) using an aligner

such as Bowtie2 or BWA.

Peak Calling: Identify regions of enrichment (peaks) using a peak caller like MACS2. Use the

--broad option for broad histone marks like H3K27me3 if applicable.

Differential Binding Analysis: Identify statistically significant changes in peak intensity

between NCD38-treated and control samples using tools like DiffBind or DESeq2.

Downstream Analysis: Perform gene ontology analysis, pathway analysis, and motif analysis

to interpret the biological significance of the identified genomic regions. Visualize the data

using a genome browser like IGV.

Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the

effects of the LSD1 inhibitor NCD38 on the epigenome and transcriptome of leukemia cells. By

employing ChIP-seq, researchers can gain valuable insights into the molecular mechanisms

underlying the therapeutic potential of NCD38, paving the way for the development of more

effective cancer therapies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b609494?utm_src=pdf-body
https://www.benchchem.com/product/b609494?utm_src=pdf-body
https://www.benchchem.com/product/b609494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the
activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

2. Leukemia core transcriptional circuitry is a sparsely interconnected hierarchy stabilized by
incoherent feed-forward loops - PMC [pmc.ncbi.nlm.nih.gov]

3. GFI1 tethers the NuRD complex to open and transcriptionally active chromatin in myeloid
progenitors - PMC [pmc.ncbi.nlm.nih.gov]

4. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces
Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for ChIP-seq Analysis
of NCD38-Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609494#chip-seq-analysis-of-ncd38-treated-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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